molecular formula C15H20N2O3S B1275585 2-tert-butyl-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide CAS No. 591204-93-2

2-tert-butyl-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide

Cat. No.: B1275585
CAS No.: 591204-93-2
M. Wt: 308.4 g/mol
InChI Key: GNZRABHTGWGYTF-UHFFFAOYSA-N
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Description

2-tert-butyl-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by its unique structure, which includes a tert-butyl group, a formyl group, and a sulfonamide group attached to an indole core. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted indole derivatives.

Mechanism of Action

The mechanism of action of 2-tert-butyl-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological receptors, enzymes, and proteins, potentially modulating their activity and leading to various biological effects . Further research is needed to elucidate the exact molecular targets and pathways involved.

Properties

IUPAC Name

2-tert-butyl-3-formyl-N,N-dimethyl-1H-indole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-15(2,3)14-12(9-18)11-8-10(6-7-13(11)16-14)21(19,20)17(4)5/h6-9,16H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZRABHTGWGYTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C2=C(N1)C=CC(=C2)S(=O)(=O)N(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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